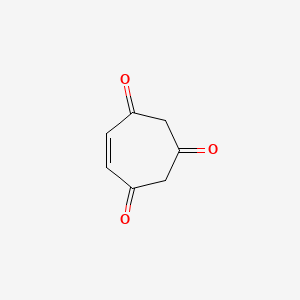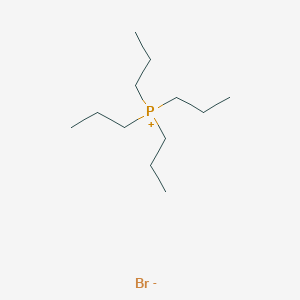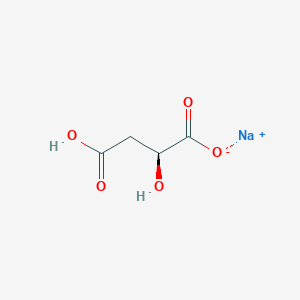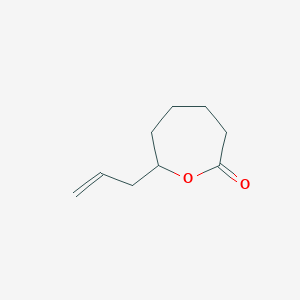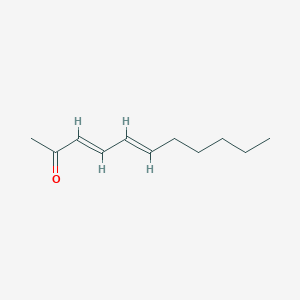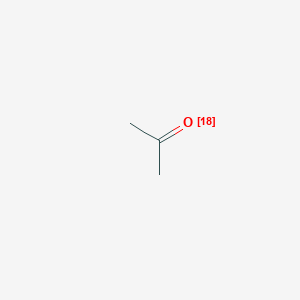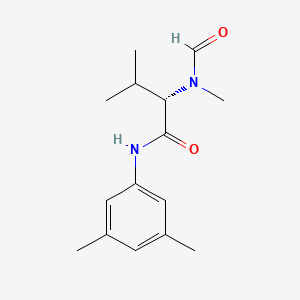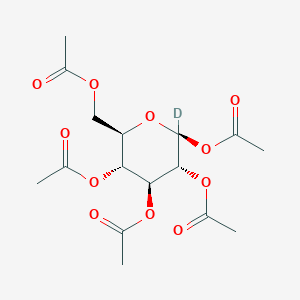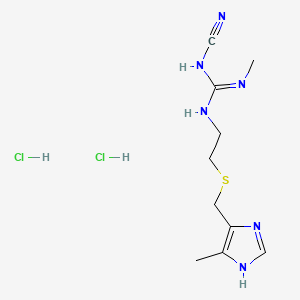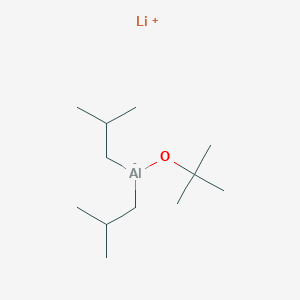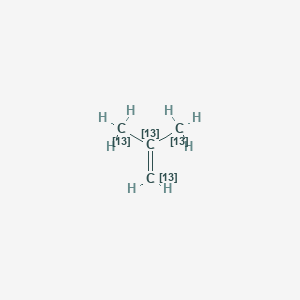
Isobutylene-13C4
Overview
Description
Isobutylene-13C4, also known as 2-Methylpropene-13C4, is a compound where all four carbon atoms are isotopically labeled with carbon-13. This isotopic labeling makes it particularly useful in various scientific research applications, including tracer studies and mechanistic investigations. The compound has the molecular formula (13CH3)2C=13CH2 and is a gas at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutylene-13C4 can be synthesized through the catalytic cracking of methyl tert-butyl ether (MTBE). The process involves vapor-phase cracking in a fixed-bed, shell-and-tube-type reactor over a proprietary magnesium aluminosilicate catalyst doped with an alkali metal oxide. The reaction is endothermic, requiring heat supplied through the shell side via a heating medium .
Industrial Production Methods
Industrial production of this compound often involves the same catalytic cracking process used for its non-isotopically labeled counterpart. The high-purity isobutylene is typically derived from tert-butanol (TBA) using processes developed by companies like LyondellBasell .
Chemical Reactions Analysis
Types of Reactions
Isobutylene-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isobutylene oxide.
Polymerization: It can undergo cationic polymerization to form polyisobutylene.
Oligomerization: It can be selectively oligomerized using Co/BETA molecular sieves.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like oxygen or ozone.
Polymerization: Requires cationogens and Lewis acids such as aluminum chloride or ethylaluminum dichloride as co-initiators.
Oligomerization: Utilizes cobalt-based catalysts and specific reaction temperatures and air velocities.
Major Products
Oxidation: Produces isobutylene oxide.
Polymerization: Yields polyisobutylene.
Oligomerization: Results in various oligomers depending on the reaction conditions.
Scientific Research Applications
Isobutylene-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in tracer studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of isobutylene-13C4 depends on the specific reaction it undergoes. For instance, in cationic polymerization, the compound reacts with a cationogen and a Lewis acid to form a carbocation intermediate. This intermediate then undergoes a series of propagation steps to form polyisobutylene . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Isobutylene: The non-isotopically labeled counterpart of isobutylene-13C4.
1-Butene: Another isomer of butene with a different structure.
2-Butene: Exists in cis and trans forms and has different reactivity compared to isobutylene.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable for tracer studies and mechanistic investigations. This isotopic labeling allows researchers to track the movement and transformation of carbon atoms in various chemical and biological processes, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
2-(113C)methyl(1,2,3-13C3)prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-JCDJMFQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=[13CH2])[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475344 | |
| Record name | Isobutylene-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.077 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705948-00-1 | |
| Record name | Isobutylene-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 705948-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


